(4Z,6E,8Z,10Z)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-4,6,8,10-tetraene-1,1,1-triol
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Overview
Description
Troxerutin is a flavonol, a type of flavonoid derived from rutin It is more accurately described as a hydroxyethylrutosideSophora japonica. Troxerutin is primarily used as a vasoprotective agent, which means it helps protect blood vessels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Troxerutin is synthesized through the hydroxyethylation of rutin.
Industrial Production Methods
In industrial settings, troxerutin is produced using high-performance liquid chromatography (HPLC) methods. These methods involve the separation of rutin, troxerutin, and other flavonoids using a fused-core column technology. The process ensures efficient separation and high sample throughput .
Chemical Reactions Analysis
Types of Reactions
Troxerutin undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of troxerutin is particularly significant due to its antioxidant properties. This reaction involves electron-transfer processes, which allow troxerutin to scavenge radicals .
Common Reagents and Conditions
Common reagents used in the oxidation of troxerutin include pulse radiolysis and cyclic voltammetry. These methods help investigate the redox reactions of troxerutin under different conditions .
Major Products Formed
The major products formed from the oxidation of troxerutin include various oxidized derivatives that retain the antioxidant properties of the parent compound .
Scientific Research Applications
Mechanism of Action
Troxerutin exerts its effects through several mechanisms:
Antioxidant Activity: Troxerutin scavenges free radicals and reduces oxidative stress by increasing levels of glutathione and superoxide dismutase.
Anti-inflammatory Activity: It reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interferon-gamma.
Vasoprotective Effects: Troxerutin improves hepatic lipid homeostasis by restoring NAD(+)-depletion-mediated dysfunction of lipin 1 signaling.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Like troxerutin, quercetin is a flavonoid with antioxidant and anti-inflammatory properties.
Rutin: Rutin is the parent compound of troxerutin.
Acetylsalicylic Acid: Although not a flavonoid, acetylsalicylic acid (aspirin) has anti-inflammatory properties.
Uniqueness of Troxerutin
Troxerutin’s uniqueness lies in its enhanced solubility and bioavailability, which make it more effective in clinical applications compared to its parent compound, rutin. Additionally, its ability to modulate both oxidative stress and inflammatory responses makes it a versatile therapeutic agent .
Properties
Molecular Formula |
C22H34O3 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(4Z,6E,8Z,10Z)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-4,6,8,10-tetraene-1,1,1-triol |
InChI |
InChI=1S/C22H34O3/c1-17(11-7-16-22(23,24)25)9-6-10-18(2)13-14-20-19(3)12-8-15-21(20,4)5/h6,9-11,13-14,23-25H,7-8,12,15-16H2,1-5H3/b9-6+,14-13-,17-11-,18-10- |
InChI Key |
KMPBUGGPUQOWMJ-NXPSPVSKSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\CCC(O)(O)O)/C)\C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCCC(O)(O)O)C)C |
Origin of Product |
United States |
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